Xenon difluoride

説明

特性

IUPAC Name |

difluoroxenon | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F2Xe/c1-3-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGELFKKMDLGCJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Xe]F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F2Xe | |

| Record name | xenon difluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Xenon_difluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7065590 | |

| Record name | Xenon fluoride (XeF2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [Merck Index] Colorless crystalline powder; [MSDSonline] | |

| Record name | Xenon difluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8706 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13709-36-9 | |

| Record name | Xenon difluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13709-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xenon difluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013709369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xenon fluoride (XeF2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Xenon fluoride (XeF2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Xenon difluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.850 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | XENON DIFLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6POJ14981P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Inert Gas That Wasn't: A Technical History of Xenon Difluoride's Discovery

For decades, the noble gases were considered the epitome of chemical inertness, their full valence shells seemingly precluding them from forming stable compounds. This long-held belief was shattered in 1962, a landmark year in chemistry that opened up a new field of research. This technical guide delves into the history and discovery of Xenon Difluoride (XeF₂), one of the first and most stable noble gas compounds, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its origins.

The story of this compound is not one of a sudden, isolated discovery, but rather the culmination of theoretical predictions and groundbreaking experimental work that challenged the established dogma of chemical bonding.

Early Predictions: A Theoretical Possibility

Long before its synthesis, the potential for noble gases to form compounds was a topic of theoretical speculation. As early as 1933, the renowned chemist Linus Pauling predicted that the heavier noble gases, such as xenon and krypton, could form compounds with highly electronegative elements like fluorine and oxygen.[1][2] Pauling's predictions were based on the understanding of ionization potentials and electronegativity trends in the periodic table.[1][2] He even went so far as to predict the existence of krypton hexafluoride (KrF₆) and xenon hexafluoride (XeF₆).[2] However, an early attempt to synthesize a xenon fluoride by D. M. Yost and A. L. Kaye in 1933 was unsuccessful, reinforcing the prevailing view of noble gas inertness.[3][4]

The Breakthrough: Neil Bartlett's Serendipitous Discovery

The paradigm shift occurred in 1962, initiated by the work of Neil Bartlett at the University of British Columbia.[1][5][6][7] Bartlett was investigating the properties of platinum hexafluoride (PtF₆), a powerful oxidizing agent. He discovered that PtF₆ could oxidize molecular oxygen to form dioxygenyl hexafluoroplatinate (O₂⁺[PtF₆]⁻).[1][8]

Bartlett noted that the first ionization potential of molecular oxygen (1175.7 kJ/mol) was very close to that of xenon (1170.4 kJ/mol).[1][3] This led him to hypothesize that PtF₆ might also be capable of oxidizing xenon. In a landmark experiment, he reacted xenon gas with PtF₆ and successfully synthesized the first noble gas compound, initially identified as xenon hexafluoroplatinate (XePtF₆).[1][7][8] This discovery, published in March 1962, directly challenged the long-held belief in the chemical inertness of noble gases and opened the floodgates for the exploration of noble gas chemistry.[1][7]

The Synthesis of a Stable Binary Compound: this compound

Bartlett's groundbreaking work spurred a flurry of research activity in laboratories around the world. Shortly after, in 1962, the first synthesis of a simple, stable binary compound of xenon, this compound (XeF₂), was independently achieved by two research groups.

A group of chemists at Argonne National Laboratory, including Chernick, Weeks, and Matheson, reported the synthesis of XeF₂ in October 1962.[9][10][11] Around the same time, Rudolf Hoppe and his team at the University of Münster in Germany also successfully synthesized XeF₂.[9][10][11][12]

The following sections provide detailed experimental protocols for the two primary methods used in the initial synthesis of this compound.

Experimental Protocols for the Synthesis of this compound

Photochemical Synthesis (Argonne National Laboratory)

This method involves the direct reaction of xenon and fluorine gases initiated by ultraviolet (UV) light.[9][10][13]

Apparatus:

-

A sealed reaction vessel made of a material resistant to fluorine, such as nickel or a dry Pyrex glass bulb with transparent alumina or sapphire windows.[9][13]

-

A source of ultraviolet radiation (e.g., a mercury lamp or even sunlight).[9][13]

-

A vacuum line for handling and purifying the gases.[9]

Procedure:

-

A mixture of xenon and fluorine gas, typically in a 2:1 molar ratio, is introduced into the passivated reaction vessel.[8][14][15]

-

The vessel is sealed and exposed to a source of UV radiation at room temperature.[9][13] The reaction can also proceed at atmospheric pressure using sunlight.[9][13]

-

The reaction proceeds as the UV photons dissociate the fluorine molecules into highly reactive fluorine radicals, which then react with xenon atoms.

-

The product, solid this compound, crystallizes on the walls of the vessel.

-

The product is then purified by fractional distillation or selective condensation using a vacuum line.[9][13]

Synthesis by Electrical Discharge (University of Münster)

This method utilizes an electrical discharge to initiate the reaction between xenon and fluorine.[9][10][11][12]

Apparatus:

-

A reaction chamber equipped with electrodes to generate an electrical discharge.

-

A high-voltage power supply.

-

A system for introducing and mixing the reactant gases.

Procedure:

-

A mixture of xenon and fluorine gas is introduced into the reaction chamber.

-

An electrical discharge is passed through the gas mixture. The high energy from the discharge creates reactive species that initiate the formation of this compound.

-

The solid XeF₂ product is collected from the reaction chamber.

-

Purification is carried out using techniques similar to the photochemical method.[9][12]

Quantitative Data

The discovery and synthesis of this compound were followed by extensive characterization of its physical and chemical properties.

| Property | Value | Reference(s) |

| Physical Properties | ||

| Appearance | White crystalline solid | [9][13][16] |

| Melting Point | 128.6 °C (401.8 K) | [9][14] |

| Density (solid) | 4.32 g/cm³ | [9] |

| Vapor Pressure | 6.0 x 10² Pa | [9] |

| Structural Properties | ||

| Molecular Geometry | Linear | [16][17] |

| Xe-F Bond Length (vapor) | 197.73 ± 0.15 pm | [18] |

| Xe-F Bond Length (solid) | 200 pm | [17][18] |

| Thermochemical Data | ||

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -108 kJ/mol | [9] |

| Total Bond Energy | 267.8 kJ/mol | [9] |

| First Bond Energy | 184.1 kJ/mol | [9] |

| Second Bond Energy | 83.68 kJ/mol | [9] |

Visualizing the Discovery and Synthesis

To better illustrate the key events and processes involved in the discovery and synthesis of this compound, the following diagrams are provided.

Caption: A timeline of the key events leading to the discovery of this compound.

Caption: Workflow of the primary methods for synthesizing this compound.

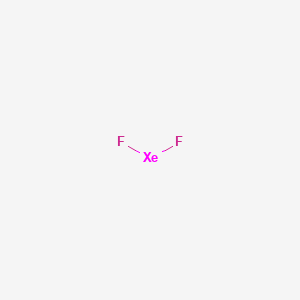

Caption: The linear molecular geometry of this compound.

The discovery of this compound fundamentally altered the landscape of chemistry, demonstrating that even the most seemingly unreactive elements could form stable chemical bonds. This breakthrough not only opened up a new and exciting field of noble gas chemistry but also deepened our understanding of chemical bonding itself. The synthesis and characterization of XeF₂ laid the groundwork for the development of other noble gas compounds and their applications in various scientific and technological fields.

References

- 1. acs.org [acs.org]

- 2. Noble gas compound - Wikipedia [en.wikipedia.org]

- 3. C&EN: IT'S ELEMENTAL: THE PERIODIC TABLE - THE NOBLE GASES [pubsapp.acs.org]

- 4. beckmaninstitute.caltech.edu [beckmaninstitute.caltech.edu]

- 5. Neil Bartlett | College of Chemistry [chemistry.berkeley.edu]

- 6. Neil Bartlett (chemist) - Wikipedia [en.wikipedia.org]

- 7. On This Day - Mar 23 : First noble gas reaction | Resource | RSC Education [edu.rsc.org]

- 8. Xenon Fluoride Compounds: Preparation, Properties & Structure | AESL [aakash.ac.in]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. acs.org [acs.org]

- 11. youtube.com [youtube.com]

- 12. NEET UG : this compound [unacademy.com]

- 13. Xenon_difluoride [chemeurope.com]

- 14. byjus.com [byjus.com]

- 15. bpchalihacollege.org.in [bpchalihacollege.org.in]

- 16. This compound: Properties, Uses & Structure Explained [vedantu.com]

- 17. careers360.com [careers360.com]

- 18. collegedunia.com [collegedunia.com]

Xenon Difluoride: A Comprehensive Technical Guide to its Core Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xenon difluoride (XeF₂), a crystalline solid at room temperature, stands as one of the most stable and versatile of the noble gas compounds. First synthesized in 1962, it has since carved a niche in synthetic chemistry as a potent yet selective fluorinating and oxidizing agent.[1][2][3] Its unique reactivity profile, coupled with the inert nature of its xenon byproduct, makes it a valuable tool in various fields, including organic synthesis, materials science, and drug development. This guide provides an in-depth exploration of the fundamental chemical properties of this compound, with a focus on its synthesis, structure, reactivity, and the experimental methodologies that underpin its application.

Physical and Chemical Properties

This compound is a dense, white, crystalline solid with a nauseating odor.[1][3] It is sensitive to moisture and decomposes upon contact with water or light.[4] Key physical and thermochemical data are summarized in the table below.

| Property | Value |

| Chemical Formula | XeF₂ |

| Molar Mass | 169.29 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 128.6 °C (401.8 K) |

| Density | 4.32 g/cm³ (solid) |

| Vapor Pressure | 6.0 x 10² Pa at 25 °C |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -108 kJ/mol |

| Xe-F Bond Length (gas phase) | 197.73 ± 0.15 pm |

| Xe-F Bond Length (solid phase) | 200 pm |

| Bond Angle | 180° (Linear) |

Molecular Structure and Bonding

The molecular geometry of this compound is linear, with the two fluorine atoms situated on opposite sides of the central xenon atom, resulting in a bond angle of 180°.[2][5] This linear structure is a direct consequence of the arrangement of electron pairs around the xenon atom, as predicted by the Valence Shell Electron Pair Repulsion (VSEPR) theory.

The central xenon atom in XeF₂ has eight valence electrons. Two of these electrons form single covalent bonds with the two fluorine atoms, leaving three lone pairs of electrons on the xenon atom.[3] The five electron pairs (two bonding pairs and three lone pairs) arrange themselves in a trigonal bipyramidal geometry to minimize repulsion. The three lone pairs occupy the equatorial positions, while the two fluorine atoms occupy the axial positions, leading to the observed linear molecular shape. The hybridization of the xenon atom in XeF₂ is described as sp³d.[6]

Synthesis of this compound

This compound is typically synthesized by the direct reaction of xenon and fluorine gases.[1] Several methods, including thermal, photochemical, and electrical discharge, can be employed to initiate the reaction. The choice of method and reaction conditions can influence the purity and yield of the product.

Experimental Protocols

1. Thermal Synthesis

This method involves heating a mixture of xenon and fluorine gases in a sealed reaction vessel.

-

Reactants: Xenon (Xe) and Fluorine (F₂) gas. A molar ratio of Xe:F₂ of approximately 2:1 is often used to favor the formation of XeF₂ over higher fluorides.[7]

-

Apparatus: A pre-passivated nickel or Monel reaction vessel is required due to the corrosive nature of fluorine gas. The vessel should be capable of withstanding high temperatures and pressures.

-

Procedure:

-

Evacuate the reaction vessel to remove any air and moisture.

-

Introduce a mixture of xenon and fluorine gas into the vessel.

-

Heat the vessel to a temperature of approximately 400 °C.[2][7]

-

Maintain the reaction conditions for several hours.

-

Cool the vessel to room temperature. The product, solid XeF₂, will crystallize on the walls of the vessel.

-

-

Purification: The primary impurity is often xenon tetrafluoride (XeF₄). Purification can be achieved by fractional distillation or selective condensation.[1] A method for purifying XeF₂ from XeF₄ involves heating the crude product with cerium trifluoride (CeF₃).

2. Photochemical Synthesis

This method utilizes ultraviolet (UV) light or even sunlight to initiate the reaction between xenon and fluorine at lower temperatures.[1]

-

Reactants: Xenon (Xe) and Fluorine (F₂) gas, typically in a 1:1 molar ratio.

-

Apparatus: A reaction vessel made of a material transparent to UV light, such as quartz or Pyrex glass.[1] An external UV light source (e.g., a mercury arc lamp) is required.

-

Procedure:

-

Fill the reaction vessel with a mixture of xenon and fluorine gas.

-

Expose the vessel to a UV light source at room temperature.

-

The reaction proceeds as the UV photons dissociate the fluorine molecules into reactive fluorine atoms.

-

The solid XeF₂ product deposits on the walls of the vessel.

-

-

Purification: Similar to the thermal method, purification is achieved through fractional distillation or selective condensation.[1]

Reactivity and Applications

This compound is a powerful fluorinating and oxidizing agent, yet it exhibits remarkable selectivity, which is a key advantage in synthetic chemistry.[8]

Fluorination Reactions

XeF₂ is widely used to introduce fluorine atoms into both organic and inorganic compounds. Its reactivity can be tuned by the choice of solvent and the presence of catalysts.

-

Electrophilic Fluorination: In the presence of a Lewis acid catalyst (e.g., HF, BF₃), XeF₂ can act as a source of electrophilic fluorine. This is particularly useful for the fluorination of aromatic compounds and alkenes.

-

Radical Fluorination: In non-polar solvents and in the absence of a catalyst, reactions can proceed through a single-electron transfer (SET) mechanism, leading to radical intermediates.

Oxidation Reactions

The xenon atom in XeF₂ is in the +2 oxidation state and can act as an oxidant. It can oxidize various substrates, with the concomitant formation of elemental xenon gas.

Applications in Drug Development and Materials Science

The ability of XeF₂ to selectively introduce fluorine atoms into complex organic molecules is of significant interest in drug development. The incorporation of fluorine can profoundly alter the metabolic stability, bioavailability, and binding affinity of drug candidates.

In materials science, XeF₂ is used as a gaseous etchant for silicon, particularly in the fabrication of microelectromechanical systems (MEMS).

Spectroscopic Characterization

The purity and structure of this compound are typically confirmed using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy

-

¹⁹F NMR: The ¹⁹F NMR spectrum of XeF₂ in an inert solvent provides a characteristic signal. Due to the natural abundance of the ¹²⁹Xe isotope (spin I=1/2), the ¹⁹F signal appears as a singlet flanked by satellite peaks, forming a pseudo-triplet, due to ¹⁹F-¹²⁹Xe coupling.

-

¹²⁹Xe NMR: The ¹²⁹Xe NMR spectrum shows a triplet due to coupling with the two equivalent fluorine atoms.

| Nucleus | Chemical Shift (δ) | Coupling Constant (J) |

| ¹⁹F | ~ -175 ppm (pseudo-triplet) | ¹J(¹²⁹Xe-¹⁹F) ≈ 5600 Hz |

| ¹²⁹Xe | Varies with solvent | ¹J(¹²⁹Xe-¹⁹F) ≈ 5600 Hz |

Note: Chemical shifts can vary depending on the solvent and reference standard used.

Infrared (IR) Spectroscopy

The IR spectrum of XeF₂ is relatively simple due to its linear structure. The key diagnostic feature is a strong absorption band corresponding to the asymmetric stretching vibration (ν₃) of the Xe-F bonds. The absence of an absorption band around 590 cm⁻¹ can be used to confirm the absence of XeF₄ impurity.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Toxicity and Corrosivity: XeF₂ is toxic if swallowed, inhaled, or in contact with skin.[9] It is corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[9]

-

Reactivity with Water: It reacts with moisture to produce hydrofluoric acid (HF), which is highly corrosive and toxic.[3] Therefore, all handling and storage must be conducted under anhydrous conditions.

-

Oxidizing Agent: As a strong oxidizing agent, it can react violently with combustible materials.

-

Personal Protective Equipment (PPE): When handling XeF₂, appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container made of a compatible material (e.g., nickel, Monel, or certain fluoropolymers).[10] Store away from combustible materials and sources of moisture.

Conclusion

This compound, despite being a compound of a "noble" gas, is a remarkably useful and versatile reagent in modern chemistry. Its well-defined structure and predictable reactivity make it an invaluable tool for the selective introduction of fluorine into organic and inorganic molecules. A thorough understanding of its fundamental chemical properties, synthesis, and handling procedures is crucial for its safe and effective application in research and development. The continued exploration of its chemistry promises to unlock new synthetic pathways and contribute to advancements in fields ranging from medicinal chemistry to materials science.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound: Properties, Uses & Structure Explained [vedantu.com]

- 3. NEET UG : this compound [unacademy.com]

- 4. Xenon Fluorides: Fluorine-19 Nuclear Magnetic Resonance Spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Write the method of preparation of `XeF_2, XeF_4 & XeF_6`. [allen.in]

- 6. Khan Academy [khanacademy.org]

- 7. Xenon Fluoride Compounds: Preparation, Properties & Structure | AESL [aakash.ac.in]

- 8. This compound - American Chemical Society [acs.org]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Xenon Difluoride: A Comprehensive Technical Guide to its Molecular Geometry and Bonding

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xenon difluoride (XeF₂), a crystalline solid at room temperature, stands as a landmark compound in the history of chemistry, challenging the long-held belief of the inertness of noble gases. Its discovery opened a new field of research into the chemistry of elements previously considered unreactive. This technical guide provides an in-depth analysis of the molecular geometry and bonding of this compound, integrating theoretical models with experimental evidence. The content is tailored for professionals in research, science, and drug development who require a thorough understanding of the structure and electronic properties of this unique molecule.

Data Presentation: Key Molecular Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value (Vapor Phase) | Value (Solid Phase) | Experimental Method |

| Xe-F Bond Length | 197.73 ± 0.15 pm | ~200 pm | Gas-Phase Electron Diffraction, X-ray & Neutron Diffraction |

| F-Xe-F Bond Angle | 180° | 180° | Gas-Phase Electron Diffraction, X-ray & Neutron Diffraction |

| Total Bond Energy | 267.8 kJ/mol (64.0 kcal/mol) | - | - |

| First Bond Energy | 184.1 kJ/mol (44.0 kcal/mol) | - | - |

| Second Bond Energy | 83.68 kJ/mol (20.00 kcal/mol) | - | - |

| Molecular Geometry | Linear | Linear | Spectroscopic and Diffraction Methods |

| Electron Geometry | Trigonal Bipyramidal | Trigonal Bipyramidal | VSEPR Theory |

Molecular Geometry: A Linear Marvel

Experimental determinations have unequivocally established that this compound possesses a linear molecular geometry, with the two fluorine atoms positioned on opposite sides of the central xenon atom, resulting in an F-Xe-F bond angle of 180°.[1] This seemingly simple structure is a consequence of the complex interplay of electron-electron repulsions in the valence shell of the central xenon atom.

Valence Shell Electron Pair Repulsion (VSEPR) Theory

The Valence Shell Electron Pair Repulsion (VSEPR) theory provides a straightforward and powerful model to predict the geometry of XeF₂. The central xenon atom has eight valence electrons, and each fluorine atom contributes one electron to form a single covalent bond, totaling ten valence electrons around the xenon atom. This corresponds to five electron pairs.[2]

According to VSEPR theory, these five electron pairs arrange themselves in a trigonal bipyramidal geometry to minimize electrostatic repulsion.[3] This geometry consists of two axial positions and three equatorial positions. The two fluorine atoms occupy the axial positions, while the three lone pairs of electrons reside in the equatorial positions.[3][4] This arrangement maximizes the separation between the lone pairs, which exert greater repulsive forces than bonding pairs, leading to the observed linear molecular shape.[4] The AX₂E₃ notation in VSEPR theory designates a molecule with a central atom (A) bonded to two other atoms (X₂) and having three lone pairs (E₃), which corresponds to a linear molecular geometry.[5]

Bonding in this compound: Beyond Simple Covalent Bonds

The bonding in this compound cannot be adequately described by simple two-center, two-electron (2c-2e) covalent bonds, as this would violate the octet rule for the central xenon atom. Two primary theoretical models, Valence Bond Theory (with hybridization) and Molecular Orbital Theory, are employed to explain the nature of the Xe-F bonds.

Valence Bond Theory and Hybridization

In the framework of Valence Bond Theory, the xenon atom is considered to be sp³d hybridized.[6] One of the 5p electrons in the ground state of xenon is promoted to a 5d orbital. The resulting five hybrid orbitals accommodate the three lone pairs and the two bonding pairs of electrons. The three lone pairs occupy the equatorial sp² hybrid orbitals, while the two singly occupied axial p-d hybrid orbitals overlap with the 2p orbitals of the fluorine atoms to form two sigma bonds. This model is consistent with the trigonal bipyramidal electron geometry and the linear molecular shape.

Molecular Orbital Theory and the 3-Center, 4-Electron (3c-4e) Bond

A more sophisticated and widely accepted explanation for the bonding in XeF₂ is provided by Molecular Orbital (MO) theory, specifically the concept of a three-center, four-electron (3c-4e) bond.[7][8][9] This model does not require the involvement of d-orbitals from the xenon atom.

The 3c-4e bond in XeF₂ is formed from the linear combination of the 5p orbital of xenon and the 2p orbitals of the two fluorine atoms that lie along the internuclear axis. This combination results in the formation of three molecular orbitals: a bonding (σ), a non-bonding (σₙ), and an anti-bonding (σ*) molecular orbital.[10]

The four valence electrons (two from the Xe 5p orbital and one from each F 2p orbital) fill the bonding and non-bonding molecular orbitals, leaving the anti-bonding orbital empty.[11] The two electrons in the bonding MO are delocalized over all three atoms, while the two electrons in the non-bonding MO are primarily located on the fluorine atoms. This results in a net bond order of 1/2 for each Xe-F bond, suggesting a weaker bond than a typical single covalent bond.

Experimental Protocols

The structural and bonding characteristics of this compound have been elucidated through a combination of synthesis and various analytical techniques.

Synthesis of this compound

The synthesis of XeF₂ is typically achieved by the direct reaction of xenon and fluorine gases.

-

Method: A mixture of xenon and fluorine gas, often in a 1:2 molar ratio, is sealed in a nickel or passivated metal vessel.[12]

-

Initiation: The reaction can be initiated by heat (approximately 400 °C), ultraviolet (UV) irradiation, or an electrical discharge.

-

Purification: The resulting solid XeF₂ is purified by fractional distillation or sublimation to remove any unreacted starting materials or byproducts like XeF₄.

X-ray and Neutron Diffraction

X-ray and neutron diffraction have been pivotal in determining the precise solid-state structure of XeF₂.

-

Methodology: Single crystals of XeF₂ are grown and mounted on a goniometer within a diffractometer.[13] A monochromatic beam of X-rays or neutrons is directed at the crystal. The diffraction pattern, consisting of a series of spots of varying intensity, is recorded as the crystal is rotated.

-

Data Analysis: The positions and intensities of the diffracted beams are used to construct an electron density map of the crystal, from which the positions of the xenon and fluorine atoms can be determined with high precision. This analysis confirms the linear arrangement of the atoms and provides accurate bond lengths.

Gas-Phase Electron Diffraction

Gas-phase electron diffraction (GED) has been employed to determine the molecular structure of XeF₂ in the vapor phase, free from intermolecular interactions present in the solid state.

-

Methodology: A high-energy beam of electrons is passed through a jet of gaseous XeF₂ in a vacuum chamber.[14] The electrons are scattered by the molecules, and the resulting diffraction pattern is recorded on a detector.

-

Data Analysis: The diffraction pattern is analyzed to determine the radial distribution of interatomic distances within the molecule. This data provides highly accurate measurements of the Xe-F bond length and confirms the linear geometry of the molecule in the gas phase.[14]

Conclusion

This compound is a molecule of fundamental importance in understanding chemical bonding beyond the traditional octet rule. Its linear molecular geometry is a direct consequence of the trigonal bipyramidal arrangement of five electron pairs around the central xenon atom, as predicted by VSEPR theory. The bonding is best described by the molecular orbital theory's three-center, four-electron bond model, which elegantly explains the stability of the molecule without invoking d-orbital participation. The combination of robust theoretical models and detailed experimental investigations has provided a comprehensive and consistent picture of the structure and bonding in this fascinating noble gas compound. This understanding is crucial for researchers and scientists working in fields where the unique properties of such hypervalent molecules can be exploited.

References

- 1. Khan Academy [khanacademy.org]

- 2. homework.study.com [homework.study.com]

- 3. Discuss the structure of `XeF_2` on the basis of VSEPR teory. [allen.in]

- 4. quora.com [quora.com]

- 5. aceorganicchem.com [aceorganicchem.com]

- 6. XeF2 Lewis structure: drawing, hybridisation, geometry_Chemicalbook [chemicalbook.com]

- 7. Three-center four-electron bond - Wikipedia [en.wikipedia.org]

- 8. molecular orbital theory - Lewis structure of XeF2 that comes closer to reality? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 9. covalentbondclass.org [covalentbondclass.org]

- 10. gauthmath.com [gauthmath.com]

- 11. m.youtube.com [m.youtube.com]

- 12. XeF2 Molecular Orbital [people.physics.anu.edu.au]

- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 14. Gas electron diffraction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis and Preparation of Xenon Difluoride (XeF₂) Crystals

Introduction

Xenon difluoride (XeF₂), a dense, colorless crystalline solid, is one of the most stable compounds of xenon.[1] Since its first synthesis in 1962, it has become a valuable and versatile reagent in chemistry, primarily utilized as a powerful fluorinating and oxidizing agent.[1][2] Its relative stability and ease of handling, compared to other noble gas compounds, make it a significant tool for researchers in various fields, including drug development.[2] This guide provides an in-depth overview of the primary methodologies for synthesizing and preparing high-purity XeF₂ crystals, focusing on experimental protocols, quantitative data, and critical safety considerations.

Synthesis Methodologies

The synthesis of this compound is fundamentally achieved through the direct reaction of xenon and fluorine gases. The reaction, represented by the simple equation Xe + F₂ → XeF₂, requires an initial input of energy to proceed.[1] The primary methods of activation are thermal, photochemical, and electrical discharge.

-

Photochemical Synthesis: This is one of the most common and accessible methods. It involves the irradiation of a xenon and fluorine gas mixture with a high-energy light source, such as a high-pressure mercury arc lamp or even direct sunlight.[1][3] The ultraviolet radiation dissociates fluorine molecules into highly reactive fluorine atoms, which then combine with xenon. This method can be performed at low or atmospheric pressure in vessels made of nickel or dry Pyrex glass, equipped with UV-transparent windows like sapphire or alumina.[1][4]

-

Thermal Synthesis: This method involves heating a mixture of xenon and fluorine in a sealed, resistant vessel, typically made of nickel. Temperatures around 400°C (673 K) are commonly employed to initiate the reaction.[5][6] The ratio of reactants can be adjusted to favor the formation of XeF₂ over higher fluorides; an excess of xenon is often used.

-

Electrical Discharge: One of the earliest reported methods for creating XeF₂ involves passing an electrical discharge through a mixture of xenon and fluorine gases.[1] While effective, this method often produces a mixture of xenon fluorides and has been largely superseded by the cleaner photochemical and thermal techniques.

Alternative Synthetic Routes

Less common methods have also been reported, such as the reaction of xenon gas with dioxygen difluoride (O₂F₂) or the use of an electric discharge through mixtures of xenon and other fluorine sources like carbon tetrafluoride (CF₄) or silicon tetrafluoride (SiF₄).[1]

Experimental Protocols and Purification

The successful preparation of pure XeF₂ crystals relies on carefully controlled experimental conditions and effective purification techniques.

Experimental Protocol 1: Photochemical Synthesis

This protocol is adapted from the method reported by Weeks, Chernick, and Matheson.[1][3]

-

Apparatus: A reaction vessel constructed from fluorine-resistant materials such as nickel or passivated stainless steel, equipped with UV-transparent sapphire windows. The system is connected to a vacuum line for gas handling and product purification. A high-pressure mercury arc lamp serves as the UV source.

-

Reactants: Equal molar quantities of high-purity xenon and fluorine gas.[1] It has been noted that removing trace amounts of hydrogen fluoride (HF) from the fluorine gas is not necessary and may even quadruple the reaction rate.[1][3]

-

Procedure:

-

The reaction vessel is evacuated to remove air and moisture.

-

Equal parts of xenon and fluorine gas are introduced into the vessel at low pressure.

-

The mixture is irradiated with the UV source. The reaction progress can be monitored by the pressure drop in the system.

-

A cold trap, maintained at approximately -78°C, is integrated into the system to continuously condense the solid XeF₂ product, removing it from the reaction zone and driving the reaction to completion.

-

Once the reaction is complete, any unreacted gases are pumped away, leaving the crude XeF₂ product in the cold trap.

-

Purification and Crystal Growth

Crude XeF₂ is purified by fractional distillation or selective condensation using a standard vacuum line.[1]

-

Procedure:

-

The cold trap containing the crude solid product is allowed to warm slowly under vacuum. XeF₂ has a significant vapor pressure at room temperature (approximately 6.0 x 10² Pa) and readily sublimes.[1]

-

The sublimed gas is passed through a series of U-traps held at progressively lower temperatures. A trap at -30°C to -78°C will efficiently condense XeF₂, while more volatile impurities like unreacted F₂ pass through.[3]

-

Less volatile impurities, such as XeF₄, will remain in the initial container.

-

Large, transparent crystals of XeF₂ can be grown by slow sublimation of the purified solid in a sealed, evacuated vessel at room temperature.[2]

-

For removal of specific impurities, chemical purification methods can be employed. Passing the vaporized mixture over potassium fluoride (KF) at 150-200°C can remove HF and higher xenon fluorides.[7] Alternatively, heating with cerium trifluoride (CeF₃) is effective for removing XeF₄ contamination.[8]

Quantitative Data Summary

The following tables summarize key physical properties and reaction conditions for XeF₂.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | XeF₂ | [1] |

| Molar Mass | 169.29 g·mol⁻¹ | [1] |

| Appearance | White / Colorless Crystalline Solid | [1] |

| Density (solid) | 4.32 g/cm³ | [1] |

| Melting Point | 128.6 °C (401.8 K) | [1] |

| Vapor Pressure | 6.0 x 10² Pa at 25°C | [1] |

| Molecular Shape | Linear | [1] |

| Xe-F Bond Length (Vapor) | 197.73 ± 0.15 pm | [1][2] |

| Xe-F Bond Length (Solid) | 200 pm | [1][2] |

Table 2: Summary of Synthesis Conditions

| Method | Reactants & Ratio | Temperature | Pressure | Activation Source | Typical Apparatus | Reference(s) |

| Photochemical | Xe:F₂ (1:1) | Room Temperature | Low to Atmospheric | UV Light / Sunlight | Nickel or Dry Pyrex, Sapphire Windows | [1][3] |

| Thermal | Xe (excess) + F₂ | ~400°C (673 K) | ~1 bar | Heat | Nickel Vessel | [5][6] |

| Electrical Discharge | Xe + F₂ | N/A | Variable | Electrical Discharge | Glass/Metal System with Electrodes | [1] |

Safety Considerations

While XeF₂ is one of the most stable xenon compounds, it is a powerful oxidizing and fluorinating agent that requires careful handling.

-

Moisture Sensitivity: XeF₂ is highly sensitive to moisture. It reacts with water and water vapor, gradually decomposing to release xenon, oxygen, and dangerously corrosive hydrogen fluoride (HF).[1] All manipulations must be carried out in a dry atmosphere (e.g., a glovebox) using thoroughly dried glassware or fluorine-passivated metal vacuum lines.[3]

-

Corrosiveness: Due to the potential release of HF, XeF₂ is corrosive to exposed tissues.[1] Appropriate personal protective equipment (PPE), including gloves and safety glasses, is mandatory.

-

Risk of Explosion: A significant hazard arises if XeF₂ is contaminated with higher xenon fluorides, particularly xenon tetrafluoride (XeF₄). In the presence of even trace amounts of moisture, XeF₄ can hydrolyze to form xenon trioxide (XeO₃), which is a highly sensitive and powerful explosive.[3] Therefore, air and water must be rigorously excluded from the synthesis and storage of XeF₂.[3]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 3. Xenon_difluoride [chemeurope.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Write the method of preparation of `XeF_2, XeF_4 & XeF_6`. [allen.in]

- 6. This compound: Properties, Uses & Structure Explained [vedantu.com]

- 7. SU1560468A1 - Method of purifying this compound - Google Patents [patents.google.com]

- 8. Method for purification of this compound from xenon tetrafluoride [inis.iaea.org]

thermodynamic stability of Xenon difluoride

An In-depth Technical Guide on the Thermodynamic Stability of Xenon Difluoride

Introduction

This compound (XeF2) is a white, crystalline solid and one of the most stable compounds of xenon, a noble gas once thought to be chemically inert.[1][2] First synthesized in 1962, its existence challenged and expanded the traditional understanding of chemical bonding and reactivity.[1][3] As a powerful yet manageable fluorinating agent, XeF2 has found applications in various fields, from organic synthesis to silicon etching in the fabrication of microelectromechanical systems (MEMS).[1][4] Its utility is intrinsically linked to its thermodynamic properties, which define its stability, reactivity, and decomposition pathways. This guide provides a detailed examination of the thermodynamic stability of XeF2, intended for researchers, scientists, and professionals in drug development who may utilize its unique chemical properties.

Core Thermodynamic Data

The thermodynamic stability of a compound is quantitatively described by several key parameters, primarily its enthalpy of formation and bond energies. XeF2 is thermodynamically stable with respect to its constituent elements, xenon and fluorine gas, as indicated by its negative enthalpy of formation.[5][6] However, the individual Xe-F bonds are relatively weak, contributing to its high reactivity as a fluorinating agent.[1]

A summary of the key thermodynamic and physical properties of this compound is presented below.

| Property | Value | Unit |

| Standard Enthalpy of Formation (ΔfH⦵298) | -108 | kJ·mol⁻¹ |

| Total Bond Energy | 267.8 | kJ·mol⁻¹ |

| First Bond Dissociation Energy (XeF2 → XeF + F) | 184.1 | kJ·mol⁻¹ |

| Second Bond Dissociation Energy (XeF → Xe + F) | 83.68 | kJ·mol⁻¹ |

| Average Xe-F Bond Dissociation Enthalpy | ~132 | kJ·mol⁻¹ |

| Molar Mass | 169.290 | g·mol⁻¹ |

| Melting Point | 128.6 | °C |

| Decomposition Temperature | 600 | °C |

| Molecular Geometry | Linear | |

| Xe-F Bond Length (Vapor Phase) | 197.73 ± 0.15 | pm |

| Xe-F Bond Length (Solid Phase) | 200 | pm |

Data sourced from references:[1][7][8][9][10][11]

Synthesis and Formation

The formation of XeF2 is an exothermic process, consistent with its negative enthalpy of formation. The synthesis is typically achieved through the direct reaction of xenon and fluorine gases.[1]

Xe + F₂ → XeF₂

This reaction can be initiated under several conditions:

-

Thermal Activation: Heating a mixture of xenon and fluorine (typically in a 2:1 molar ratio to prevent the formation of higher fluorides) to around 400°C in a sealed nickel vessel.[3][12]

-

Photochemical Activation: Exposing a mixture of xenon and fluorine gases at low pressure to ultraviolet (UV) light.[1][13] This method was used in one of the earliest successful syntheses.[1]

-

Electrical Discharge: Passing an electrical discharge through a mixture of the reactant gases.[1]

The product, a white solid, is purified by fractional distillation or selective condensation.[1] Another preparative method involves the reaction of xenon with dioxygen difluoride (O₂F₂) at approximately -118°C.[3][12]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound: Properties, Uses & Structure Explained [vedantu.com]

- 3. byjus.com [byjus.com]

- 4. testbook.com [testbook.com]

- 5. quora.com [quora.com]

- 6. chemistrypoint4u.quora.com [chemistrypoint4u.quora.com]

- 7. brainly.com [brainly.com]

- 8. This compound [chemister.ru]

- 9. pubs.aip.org [pubs.aip.org]

- 10. chegg.com [chegg.com]

- 11. bartleby.com [bartleby.com]

- 12. aakash.ac.in [aakash.ac.in]

- 13. Xenon_difluoride [chemeurope.com]

Xenon Difluoride: A Comprehensive Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides crucial safety precautions, detailed handling protocols, and essential data for the safe and effective use of xenon difluoride (XeF₂) in a laboratory setting. This compound is a powerful fluorinating agent and a strong oxidizer, necessitating strict adherence to safety protocols to mitigate risks.

Core Safety and Hazard Information

This compound is a white, crystalline solid with a nauseating odor.[1] It is a strong oxidizer that can cause fire or explosion upon contact with combustible materials.[2][3][4] It is toxic if swallowed, toxic in contact with skin, and fatal if inhaled.[5] XeF₂ causes severe skin burns and eye damage.[5] A key hazard is its sensitivity to moisture; it reacts with water or moist air to produce hydrofluoric acid (HF), a highly corrosive and toxic substance.[1][6]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | XeF₂ | [7] |

| Molar Mass | 169.29 g/mol | [6] |

| Appearance | White, crystalline solid | [6] |

| Odor | Nauseating | [1] |

| Melting Point | 128.6 °C | [6] |

| Boiling Point | 155 °C | [6] |

| Density | 4.32 g/cm³ | [6] |

| Vapor Pressure | ~4.5 mmHg at 25 °C | [1] |

| Solubility | Reacts with water. Soluble in anhydrous HF. | [1] |

Table 2: Exposure Limits for this compound (as Fluoride)

| Organization | Limit | Value |

| OSHA (PEL) | TWA | 2.5 mg/m³[2] |

| ACGIH (TLV) | TWA | 2.5 mg/m³[2] |

| NIOSH (REL) | TWA | 2.5 mg/m³[2] |

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to prevent exposure.

Table 3: Recommended Personal Protective Equipment (PPE)

| Body Part | Equipment | Specification |

| Eyes/Face | Safety Goggles & Face Shield | Chemical splash goggles are required. A full-face shield is highly recommended. |

| Skin | Gloves | Impervious gloves (e.g., neoprene or nitrile) should be worn. Check for perforations before use. |

| Body | Lab Coat/Apron | A flame-retardant lab coat or a chemical-resistant apron should be worn over personal clothing. |

| Respiratory | Respirator | For work outside of a fume hood or in case of a spill, a full-facepiece respirator with a high-efficiency particulate filter and an acid gas cartridge is necessary. A self-contained breathing apparatus (SCBA) may be required in emergency situations. |

Handling and Storage Protocols

Due to its reactivity, this compound must be handled with extreme care in a controlled environment.

General Handling

-

Work Area : All manipulations of solid this compound should be performed in a certified chemical fume hood with a face velocity of at least 100 feet per minute. For sensitive reactions, a glovebox under an inert atmosphere (nitrogen or argon) is recommended.

-

Inert Atmosphere : Handle under a dry, inert atmosphere (e.g., nitrogen or argon) whenever possible to prevent hydrolysis.

-

Materials to Avoid : Avoid contact with combustible materials, organic compounds, finely powdered metals, and water. Use only compatible materials for reaction vessels and utensils (e.g., stainless steel, nickel, or fluoropolymers like PTFE). Do not use glass containers for reactions where HF may be generated.

-

Dispensing : When dispensing the solid, use spark-proof tools and avoid creating dust.

-

Personal Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[5]

Storage

-

Container : Store in the original, tightly sealed container.[5] Containers are often made of fluoropolymers.

-

Conditions : Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[5] The storage area should be locked and accessible only to authorized personnel.

-

Incompatibilities : Store away from combustible materials, reducing agents, organic materials, and moisture.

-

Atmosphere : Store under an inert atmosphere, such as nitrogen.

Experimental Protocols

The following are generalized protocols and should be adapted to specific experimental needs with a thorough risk assessment.

Synthesis of this compound

This compound can be synthesized by the direct reaction of xenon and fluorine gases.[7]

Methodology:

-

A mixture of xenon and fluorine gas (typically in a 1:2 molar ratio) is introduced into a nickel reaction vessel.[7]

-

The vessel is sealed and heated to approximately 400°C to initiate the reaction.[7]

-

Alternatively, the reaction can be initiated by photolysis using a UV light source.

-

After the reaction is complete, the vessel is cooled, and the product, solid this compound, is collected.

-

Purification can be achieved by fractional distillation or sublimation.

Representative Fluorination Reaction

This compound is an effective fluorinating agent for a variety of substrates. The following is a general procedure for the fluorination of an alkene.

Methodology:

-

In a chemical fume hood, a solution of the alkene in an appropriate anhydrous solvent (e.g., dichloromethane or acetonitrile) is prepared in a fluoropolymer or stainless steel reaction vessel.

-

The vessel is cooled in an ice bath.

-

This compound is added portion-wise to the stirred solution. The reaction is often exothermic.

-

The reaction is monitored by an appropriate technique (e.g., TLC, GC, or NMR).

-

Upon completion, the reaction is carefully quenched (see Protocol 4.3).

Quenching of Unreacted this compound

Unreacted this compound must be safely neutralized before workup. This procedure should be performed in a chemical fume hood.

Methodology:

-

Cool the reaction mixture in an ice bath.

-

Slowly and carefully add a reducing agent, such as a saturated aqueous solution of sodium bisulfite or sodium thiosulfate, to the stirred reaction mixture. This will reduce the this compound and any other oxidizing species.

-

Alternatively, for small quantities, slow and controlled addition of water can be used to hydrolyze the this compound. Be aware that this will produce HF.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for at least one hour to ensure complete quenching.

-

Test the aqueous layer for the presence of oxidizing species using potassium iodide-starch paper. A blue-black color indicates the presence of oxidizers, and more quenching agent should be added.

Waste Disposal

All waste containing this compound or its byproducts must be treated as hazardous waste.

Methodology:

-

Quenching : All unreacted this compound in reaction mixtures or on contaminated labware must be quenched as described in Protocol 4.3 before disposal.

-

Neutralization : The resulting aqueous waste, which will contain fluoride ions, should be neutralized with a base such as calcium hydroxide or sodium bicarbonate to precipitate calcium fluoride.

-

Collection : Collect the neutralized waste in a designated, properly labeled hazardous waste container.

-

Disposal : Dispose of the hazardous waste through your institution's environmental health and safety office. Do not pour any waste down the drain.

Visualized Workflows

Standard Operating Procedure for Handling this compound

Caption: Standard Operating Procedure for Handling XeF₂.

Emergency Response for this compound Spill

Caption: Emergency Response for XeF₂ Spill.

References

- 1. Fluorination with this compound. Part 15. Stereochemistry of fluorine addition to acenaphthylene and dihydronaphthalenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. lsuhsc.edu [lsuhsc.edu]

- 3. asrc.gc.cuny.edu [asrc.gc.cuny.edu]

- 4. ehs.ucsb.edu [ehs.ucsb.edu]

- 5. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]

- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 7. polarlabprojects.com [polarlabprojects.com]

A Technical Guide to the Solubility of Xenon Difluoride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the solubility of Xenon Difluoride (XeF₂), a powerful and versatile fluorinating agent. Understanding its behavior in various organic solvents is critical for its effective and safe use in synthetic chemistry, particularly in the development of novel pharmaceuticals where fluorination plays a key role in modulating molecular properties.

Quantitative Solubility Data

This compound is a stable, white, crystalline solid that can be sublimed under vacuum at room temperature.[1] It is soluble in several organic solvents, a property crucial for its application in homogeneous reaction mixtures.[2] The solubility, however, varies significantly with the solvent and temperature. The following table summarizes the available quantitative solubility data for XeF₂ in select organic solvents.

| Solvent | Temperature (°C) | Solubility | Unit | Source(s) |

| Acetonitrile (CH₃CN) | 0 | 21.5 | g / 100 g | [3] |

| Acetonitrile (CH₃CN) | 21 | 41 | g / 100 g | [3] |

| Acetonitrile (CH₃CN) | Not Specified | 2.25 | mol / kg | [4] |

| Anhydrous Hydrogen Fluoride (HF) | -2 | 108 | g / 100 g | [3] |

| Anhydrous Hydrogen Fluoride (HF) | 29.95 | 167 | g / 100 g | [1][5][6] |

| Anhydrous Hydrogen Fluoride (HF) | 30 | 167.3 | g / 100 g | [3] |

| Bromine Pentafluoride (BrF₅) | 20 | 189.6 | g / 100 g | [3] |

| Iodine Pentafluoride (IF₅) | Not Specified | 153.8 | g / 100 g | [3] |

Qualitative Solubility:

-

Soluble in: Bromine trifluoride (BrF₃), dimethyl sulfoxide (DMSO), pyridine, sulfur dioxide.[3]

-

Slightly Soluble in: Nitrobenzene.[2]

-

Sparingly Soluble in: Molybdenum hexafluoride, tungsten(VI) fluoride.[3]

-

Insoluble in: Liquid ammonia, chlorine pentafluoride.[3]

Factors Influencing Solution Stability: Solvent and Vessel Choice

The practical utility of XeF₂ in organic synthesis is dictated not only by its solubility but also by its stability in solution. Research has shown that the choice of both the solvent and the reaction vessel material can dramatically influence the reaction pathway and the half-life of XeF₂.[7][8]

2.1 Influence of the Reaction Vessel

The surface of a standard borosilicate glass (Pyrex) flask can act as a Lewis acid catalyst, activating the XeF₂ molecule for electrophilic reactions.[7][9] This catalytic effect is generally not observed in inert vessels made of materials like polytetrafluoroethylene (PTFE) or fluorinated ethylene propylene (FEP).[7][8]

2.2 Influence of the Solvent

The choice of solvent can either facilitate or inhibit the catalytic effect of the vessel. Acetonitrile (MeCN), a weak base, can block the Lewis acid sites on a Pyrex surface, thereby inhibiting its catalytic activity.[7][8] In contrast, solvents like dichloromethane (CH₂Cl₂) or hexafluorobenzene (C₆F₆) do not inhibit this effect.[9]

The stability of XeF₂ varies significantly across different solvent-vessel systems. The table below presents the approximate half-lives, providing a practical guide for reaction setup.

| Vessel Material | Solvent | Approximate Half-Life (t½) |

| PTFE-FEP | C₆F₆ | ~ 7 days |

| PTFE-FEP | CFCl₃ | ~ 3 days |

| PTFE-FEP | CH₃CN | ~ 7 days |

| PTFE-FEP | CHCl₃ | ~ 4 days |

| PTFE-FEP | CH₂Cl₂ | ~ 4 days |

| Pyrex | C₆F₆ | ~ 2 hours |

| Pyrex | CFCl₃ | ~ 10 hours |

| Pyrex | CH₃CN | ~ 2 days |

| Pyrex | CHCl₃ | ~ 4 hours |

| Pyrex | CH₂Cl₂ | ~ 6 hours |

| Data adapted from T. D. W. T. Penfold, et al., 2014.[7][8] |

The following workflow provides a logical guide for selecting an appropriate solvent and vessel system based on the desired reaction mechanism.

Caption: Workflow for solvent and vessel selection.

Experimental Protocol: Determination of Solubility

While the original experimental protocols for the cited data are found in primary literature, a general and reliable method for determining the solubility of a crystalline solid like XeF₂ in an organic solvent is the gravimetric analysis of a saturated solution.

Objective: To determine the concentration of XeF₂ in a saturated solution of a given organic solvent at a constant temperature.

Materials:

-

This compound (XeF₂)

-

Anhydrous organic solvent of choice

-

Temperature-controlled bath (e.g., water or oil bath)

-

Inert reaction vessel (e.g., sealed PTFE or glass vial) with magnetic stir bar

-

Volumetric or gravimetric sampling device (e.g., gas-tight syringe, calibrated pipette)

-

Pre-weighed vials for analysis

-

Analytical balance

-

Vacuum line or rotary evaporator for solvent removal

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of XeF₂ solid to a known volume or mass of the organic solvent in the reaction vessel. The amount should be more than what is expected to dissolve.

-

Equilibration: Seal the vessel and place it in the temperature-controlled bath. Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure the solution reaches equilibrium and becomes saturated.

-

Phase Separation: Turn off the stirring and allow the undissolved XeF₂ solid to settle completely, leaving a clear supernatant. Maintain the constant temperature throughout this step.

-

Sampling: Carefully withdraw a precise volume or mass of the clear supernatant using a syringe or pipette. Avoid disturbing the solid precipitate.

-

Analysis: Transfer the sampled solution to a pre-weighed vial.

-

Solvent Evaporation: Carefully remove the solvent under reduced pressure. Given the volatility of XeF₂, this step should be performed at low temperature to avoid loss of the solute.

-

Mass Determination: Once the solvent is fully removed, re-weigh the vial containing the dry XeF₂ residue.

-

Calculation: Calculate the solubility using the mass of the dissolved XeF₂ and the initial volume or mass of the solvent sample. Express the result in desired units (e.g., g/100 g of solvent, mol/L).

Caption: Generalized workflow for solubility measurement.

Reaction Mechanisms: The Role of Solvent Systems

XeF₂ exhibits dual reactivity with organic substrates, and the dominant pathway is determined by the reaction conditions, including the solvent and vessel.[7][9]

-

Single Electron Transfer (SET): In the absence of an acid catalyst (e.g., in an inert PTFE vessel), reactions are believed to proceed via a SET mechanism. This pathway involves the formation of radical cations and radical intermediates.[9]

-

Electrophilic Addition: In the presence of a Lewis acid, such as the surface of a Pyrex flask, XeF₂ becomes polarized ([F-Xe]⁺[F-LA]⁻). This activated species acts as an electrophile, leading to fluoroxenon intermediates (R-XeF) that subsequently yield the fluorinated product.[9]

The choice of solvent system is therefore a critical parameter that allows researchers to steer the reaction towards a desired mechanistic pathway and product outcome.

Caption: Influence of conditions on XeF₂ reaction pathways.

References

- 1. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 2. This compound: Properties, Uses & Structure Explained [vedantu.com]

- 3. This compound [chemister.ru]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Wholesale High Purity this compound Gas (XeF2) Fluorocarbon Gases Factory, Manufacturer | Wechem [wechemglobal.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. quod.lib.umich.edu [quod.lib.umich.edu]

In-Depth Technical Guide: Vapor Pressure and Sublimation of Xenon Difluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vapor pressure and sublimation characteristics of xenon difluoride (XeF₂). The information contained herein is intended to support research, scientific, and drug development applications where a thorough understanding of the physicochemical properties of this powerful fluorinating agent is critical.

Quantitative Data Summary

The vapor pressure of this compound is a critical parameter for its handling, storage, and application, particularly in processes involving its gaseous phase, such as chemical vapor deposition and etching. Below is a summary of the key quantitative data related to its vapor pressure and sublimation.

Table 1: Vapor Pressure of Solid this compound at Various Temperatures [1]

| Temperature (°C) | Temperature (K) | Vapor Pressure (Pa) | Vapor Pressure (Torr/mmHg) |

| 2.9 | 276.05 | 100 | 0.75 |

| 20 | 293.15 | 506.6 | ~3.8 |

| 25 | 298.15 | 506.6 | 3.8 |

| 31.8 | 304.95 | 1000 | 7.5 |

| 67.9 | 341.05 | 10000 | 75 |

| 114 | 387.15 | 100000 | 750 |

Note: The vapor pressure of this compound is approximately 4.4 Torr at 298 K.[2]

Vapor Pressure Equation:

The relationship between the vapor pressure of this compound and temperature can be described by the following empirical equation:

log₁₀(P_Torr) = -3057.67/T - 1.23521 * log₁₀(T) + 13.969736

Where:

-

P_Torr is the vapor pressure in Torr.

-

T is the absolute temperature in Kelvin.

This equation is crucial for predicting the vapor pressure at a specific temperature, which is essential for controlling experimental and industrial processes.

Enthalpy of Sublimation:

The enthalpy of sublimation (ΔH_sub) is the energy required for a substance to transition from a solid to a gaseous state. For this compound, this value is a key indicator of the volatility and the strength of its intermolecular forces in the solid state.

Table 2: Enthalpy of Sublimation of this compound

| Parameter | Value | Units |

| Enthalpy of Sublimation (ΔH_sub) | 55.2 ± 0.8 | kJ/mol |

Experimental Protocols for Determination of Vapor Pressure and Enthalpy of Sublimation

The accurate determination of vapor pressure and enthalpy of sublimation for a reactive and volatile solid like this compound requires specialized experimental techniques. The most common methods employed are the Knudsen effusion method and the static method. The enthalpy of sublimation can be derived from the temperature-dependent vapor pressure data using the Clausius-Clapeyron equation.

Static Method for Vapor Pressure Measurement

The static method directly measures the equilibrium vapor pressure of a substance in a closed system at a constant temperature.

Experimental Protocol:

-

Sample Preparation: A pure sample of this compound crystals is placed in a sample container. Due to its reactivity with moisture, the handling and transfer of XeF₂ must be performed in a dry, inert atmosphere, such as a glovebox.

-

Apparatus Setup: The sample container is connected to a vacuum line and a pressure measurement device, typically a capacitance manometer, which is suitable for corrosive gases. The entire apparatus, including the pressure sensor, must be constructed from materials resistant to fluorine compounds, such as nickel, Monel, or passivated stainless steel.

-

Degassing: The sample is thoroughly degassed to remove any adsorbed volatile impurities. This is typically achieved by cooling the sample (e.g., with liquid nitrogen) and evacuating the system to a high vacuum. The sample is then allowed to warm up, and the process is repeated several times.

-

Equilibration and Measurement: The sample is brought to a specific, constant temperature using a thermostatically controlled bath or oven. The system is isolated from the vacuum pump, and the pressure is allowed to equilibrate. The equilibrium vapor pressure is then recorded by the pressure transducer.

-

Data Collection: The procedure is repeated at various temperatures to obtain a set of vapor pressure versus temperature data points.

Knudsen Effusion Method for Vapor Pressure Measurement

The Knudsen effusion method is a dynamic technique used to measure the vapor pressure of solids with low volatility. It relates the rate of mass loss of a substance effusing through a small orifice into a vacuum to its vapor pressure.

Experimental Protocol:

-

Sample Preparation: A precisely weighed amount of this compound is placed into a Knudsen cell, which is a small, thermostatically controlled container with a small, well-defined orifice in its lid.

-

Apparatus Setup: The Knudsen cell is placed in a high-vacuum chamber. The mass of the cell and sample is continuously monitored by a sensitive microbalance.

-

Measurement: The cell is heated to a constant, known temperature. As the this compound sublimes, the vapor effuses through the orifice into the vacuum. The rate of mass loss ( dm/dt ) is recorded by the microbalance.

-

Vapor Pressure Calculation: The vapor pressure (P) is calculated using the Knudsen equation:

P = ( dm/dt ) * (2πRT/M)^(1/2) / A

Where:

-

dm/dt is the rate of mass loss.

-

R is the ideal gas constant.

-

T is the absolute temperature.

-

M is the molar mass of this compound (169.29 g/mol ).

-

A is the area of the orifice.

-

-

Data Analysis: Measurements are taken at several temperatures to determine the vapor pressure as a function of temperature.

Determination of Enthalpy of Sublimation via the Clausius-Clapeyron Equation

The enthalpy of sublimation can be determined from the vapor pressure data obtained from either the static or Knudsen effusion method by applying the Clausius-Clapeyron equation. This equation describes the relationship between the vapor pressure and the temperature for a substance in thermodynamic equilibrium between two phases.

Methodology:

-

Data Plotting: A graph of the natural logarithm of the vapor pressure (ln P) versus the reciprocal of the absolute temperature (1/T) is plotted.

-

Linear Regression: According to the Clausius-Clapeyron equation, this plot should yield a straight line:

ln P = -ΔH_sub/R * (1/T) + C

Where:

-

ΔH_sub is the enthalpy of sublimation.

-

R is the ideal gas constant (8.314 J/mol·K).

-

C is a constant.

-

-

Enthalpy Calculation: The slope of the line is equal to -ΔH_sub/R. Therefore, the enthalpy of sublimation can be calculated from the slope of the linear regression fit to the experimental data.

Visualizations

Experimental Workflow for Vapor Pressure Measurement

Caption: Workflow for determining vapor pressure of XeF₂.

Process of Sublimation and its Thermodynamic Relation

Caption: The sublimation-deposition equilibrium of XeF₂.

References

A Theoretical and Computational Guide to the Properties of Xenon Difluoride (XeF₂)

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides an in-depth analysis of the theoretically calculated and experimentally determined properties of Xenon Difluoride (XeF₂). It covers molecular geometry, bond energies, vibrational frequencies, and electronic structure, presenting data in a comparative format. The document also outlines the core theoretical and experimental methodologies employed in the study of this unique noble gas compound.

Introduction to this compound

This compound (XeF₂) is a powerful fluorinating agent and one of the most stable compounds of xenon.[1][2] First synthesized in 1962, it exists as a dense, white crystalline solid at room temperature.[1][3] Despite the traditional view of noble gases as inert, XeF₂ readily forms and participates in chemical reactions, making it a subject of significant interest in both theoretical and applied chemistry. Its structure is a classic example used to illustrate the Valence Shell Electron Pair Repulsion (VSEPR) theory and the concept of hypervalent molecules.[2][4][5] The bonding in XeF₂ is best described by the three-center four-electron (3c-4e) bond model.[3][6][7]

Molecular Geometry and Structure

The geometry of XeF₂ is a cornerstone of its chemical properties. VSEPR theory predicts that the central xenon atom is surrounded by five electron pairs (two bonding pairs and three lone pairs), which arrange themselves in a trigonal bipyramidal electron geometry to minimize repulsion.[4][8][9][10] The three lone pairs occupy the equatorial positions, forcing the two fluorine atoms into the axial positions. This arrangement results in a linear molecular geometry with a F-Xe-F bond angle of 180°.[10][11][12][13]

Data Presentation: Molecular Geometry

Theoretical calculations and experimental measurements show strong agreement regarding the structure of XeF₂. Minor differences in bond length are observed between the gas and solid phases.

| Property | Theoretical/Calculated Value | Experimental Value |

| Molecular Shape | Linear[4][8][12] | Linear[1][2][3][11] |

| Electron Geometry | Trigonal Bipyramidal[4][8][9] | Trigonal Bipyramidal[5][10] |

| F-Xe-F Bond Angle | 180°[10][12][13] | ~180°[11] |

| Xe-F Bond Length | 2.06 Å (Solid, Tetragonal)[14] | 197.73 ± 0.15 pm (Vapor)[3], 200 pm (Solid)[1][2][3] |

| Hybridization | sp³d[8][9][10][13] | sp³d[8][9][10][13] |

Bond Dissociation Energy

The Xe-F bonds are relatively weak, which contributes to the high reactivity of XeF₂ as a fluorinating agent.[3] The total bond energy is the sum of the first and second bond dissociation energies.

Data Presentation: Bond Energies

| Parameter | Value (kJ/mol) | Value (kcal/mol) |

| Total Bond Energy | 267.8[1][2][3] | 64.0[3] |

| First Bond Energy | 184.1[1][3] | 44.0[3] |

| Second Bond Energy | 83.68[1][3] | 20.00[3] |

| Average Bond Energy | 132 - 133.9[15][16] | ~31.5 - 32.0 |

Vibrational Frequencies

Vibrational spectroscopy is a key experimental technique for confirming the molecular structure of compounds like XeF₂. A linear, centrosymmetric molecule like XeF₂ is subject to the rule of mutual exclusion, meaning vibrational modes that are IR active are Raman inactive, and vice versa.[17] For a linear triatomic molecule, four vibrational modes are expected, but the two bending modes are degenerate.[17] This results in three unique vibrational frequencies. The observation of only two IR active bands is consistent with XeF₂'s linear geometry.[5][17][18]

Data Presentation: Vibrational Frequencies

| Vibrational Mode | Frequency (cm⁻¹) | Spectroscopic Activity |

| Symmetric Stretch (ν₁) | 515[17] | Raman Active |

| Asymmetric Stretch (ν₃) | 555[17] | IR Active |

| Bending (ν₂) | 213[17] | IR Active |

Methodologies: Theoretical and Experimental

The properties of XeF₂ have been elucidated through a combination of sophisticated computational models and precise experimental protocols.

Experimental Protocols

-

Synthesis: The most common method involves the direct reaction of xenon and fluorine gases in a sealed nickel vessel at elevated temperatures (e.g., 400°C) or through photochemical or electrical discharge initiation.[1][3] The product is purified via fractional distillation or selective condensation.[1][3]

-

Structural Characterization: In the solid state, the precise atomic positions and bond lengths are determined using techniques like X-ray crystallography, neutron diffraction, and modern 3D electron diffraction (3D ED).[19]

-

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy are used to measure the vibrational frequencies of the molecule.[17] Samples are typically analyzed in the gas phase or isolated in an inert matrix to obtain high-resolution spectra.

Theoretical Calculation Methods

-

Ab Initio Calculations: High-level computational methods, such as Møller-Plesset perturbation theory and Quadratic Configuration Interaction (QCISD(T)), are employed to calculate the electronic structure and energetics of XeF₂ with high accuracy.[20] These methods provide reliable values for properties like bond dissociation energy.

-

Density Functional Theory (DFT): DFT is a widely used computational method for predicting molecular geometries, vibrational frequencies, and electronic properties.[21][22] Functionals like B3LYP are often used to achieve a good balance between computational cost and accuracy.[21][22]

-

Semi-empirical Methods: These methods use parameters derived from experimental data to simplify calculations, offering a qualitative understanding of bonding and electronic properties, such as the charge distribution based on the three-center four-electron bond model.[23]

Logical Relationships in XeF₂ Analysis

The study of XeF₂ involves a synergistic relationship between theoretical models, computational simulations, and experimental validation. Each component informs and refines the others, leading to a comprehensive understanding of the molecule's properties.

Conclusion

The properties of this compound are well-characterized by a strong consensus between theoretical calculations and experimental data. Its linear geometry, a direct consequence of its electronic structure, is accurately predicted by VSEPR theory and confirmed by various spectroscopic and diffraction methods. Computational chemistry, particularly through DFT and ab initio methods, provides quantitative insights into its bond energies and vibrational frequencies that align closely with experimental findings. This comprehensive understanding of XeF₂'s fundamental properties is crucial for its application as a specialized reagent in chemical synthesis and materials science.

References

- 1. NEET UG : this compound [unacademy.com]

- 2. careers360.com [careers360.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. aceorganicchem.com [aceorganicchem.com]

- 5. homework.study.com [homework.study.com]

- 6. Xe–F bond length in xenon fluorides - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. echemi.com [echemi.com]

- 8. XeF2 Lewis structure: drawing, hybridisation, geometry_Chemicalbook [chemicalbook.com]

- 9. quora.com [quora.com]

- 10. XeF2 Molecular Geometry and Bond Angles [unacademy.com]

- 11. m.youtube.com [m.youtube.com]

- 12. This compound: Properties, Uses & Structure Explained [vedantu.com]